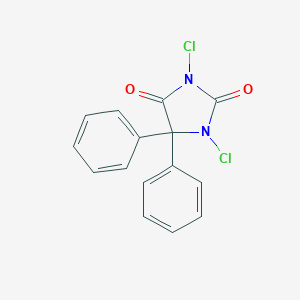

N,N-Dichlorophenytoin

Description

N,N-Dichlorophenytoin is a chlorinated derivative of phenytoin, a well-known anticonvulsant used to treat epilepsy. Phenytoin itself is a hydantoin derivative with a diphenyl structure. The addition of two chlorine atoms at the N,N-positions of the hydantoin ring likely modifies its electronic properties, solubility, and metabolic stability compared to the parent compound.

Properties

CAS No. |

100965-46-6 |

|---|---|

Molecular Formula |

C15H10Cl2N2O2 |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

FATMGHVPZCFLDB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |

Other CAS No. |

100965-46-6 |

Synonyms |

N,N-dichlorophenytoin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Features a single chlorine atom at the 3-position of a phthalimide ring fused to an N-phenyl group (Fig. 1 in ).

- Function: Primarily used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer .

- Comparison with N,N-Dichlorophenytoin: Both compounds incorporate aromatic rings and chlorine substituents. this compound’s hydantoin ring (a five-membered heterocycle with two nitrogens) contrasts with the six-membered phthalimide ring. The dichloro substitution in this compound may increase steric hindrance and electron-withdrawing effects compared to the mono-chloro phthalimide.

2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide

- Structure : Contains dichloro substituents on both the acetamide group (2,2-positions) and the phenyl ring (2,5-positions) ().

- Crystal Properties : Exhibits N–H⋯O hydrogen bonding, influencing its solid-state packing .

- Comparison with this compound: Both have multiple chlorine atoms, but this compound’s chlorines are on a hydantoin ring, whereas this compound’s are on an acetamide and phenyl ring.

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Structure : Diphenylamine derivatives share aromatic systems with this compound but lack the hydantoin heterocycle ().

- Biological Relevance : Some diphenylamines (e.g., tofenamic acid) exhibit anti-inflammatory activity, highlighting the role of aromaticity in drug design .

- Comparison with this compound: The hydantoin ring in this compound introduces rigidity and hydrogen-bonding sites absent in simpler diphenylamines. Chlorine in this compound may enhance membrane permeability compared to non-halogenated diphenylamines.

Structural and Functional Data Table

Key Research Findings and Inferences

- Solubility and Bioavailability: Dichloro substitution may reduce aqueous solubility relative to non-halogenated analogs but improve lipid membrane penetration.

- Hydrogen Bonding : Analogous to ’s acetamide, this compound’s N–H groups could facilitate interactions with biological targets (e.g., sodium channels in neurons).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.